N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide
Description
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide is a synthetic amide derivative featuring a 1,3-dioxoisoindolin-2-ylmethyl group attached to a heptanamide backbone, with a para-methylphenyl substituent on the nitrogen atom. Its molecular formula is C₂₃H₂₆N₂O₃, and it has a molecular weight of 378.47 g/mol . This compound is part of a broader class of N-substituted isoindolinone derivatives, which are characterized by their fused aromatic dioxo ring system.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide |
InChI |
InChI=1S/C23H26N2O3/c1-3-4-5-6-11-21(26)24(18-14-12-17(2)13-15-18)16-25-22(27)19-9-7-8-10-20(19)23(25)28/h7-10,12-15H,3-6,11,16H2,1-2H3 |
InChI Key |
ZLBZFHGPPJRYPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . The resulting intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or phthalimide groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several related molecules, including variations in alkyl chain length, aromatic substituents, and functional groups. Below is a detailed comparison:
Key Comparative Analysis
Alkyl Chain Length: The target compound’s heptanamide chain contributes to higher lipophilicity (logP ~4.5–5.0 estimated) compared to its hexanamide analogue (logP ~4.0–4.5), which may enhance membrane permeability in biological systems .
Aromatic Substituents :
- The para-methylphenyl group in the target compound provides moderate electron-donating effects, stabilizing the amide bond. Comparatively, halogenated analogues (e.g., 3-fluorophenyl in ) exhibit stronger electron-withdrawing effects, which could alter reactivity or metabolic stability .
- Sulfamoyl-containing derivatives () introduce polar sulfonamide groups, enhancing solubility in aqueous environments and enabling interactions with enzymes or receptors .
Functional Groups: The 1,3-dioxoisoindolin-2-ylmethyl group is a common feature across these compounds, contributing to π-π stacking interactions and structural rigidity. This moiety is critical in materials science (e.g., polyimides in ) and drug design .
Research Findings
- Synthetic Utility : The target compound’s amide backbone and dioxoisoindolinyl group make it a versatile intermediate for synthesizing polymers or bioactive molecules. Its hexanamide analogue is less explored, possibly due to lower stability in preliminary assays .
- Biological Relevance : Sulfamoyl-thiazole derivatives () have demonstrated inhibitory activity against bacterial enzymes in vitro, suggesting that the target compound could be optimized for similar applications by introducing heterocyclic substituents .
- Material Science: Chlorinated phthalimides () are established monomers for high-performance polymers. The target compound’s longer alkyl chain may limit its utility in rigid polymer matrices but could be advantageous in flexible coatings .
Biological Activity
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide is a synthetic compound characterized by its unique molecular structure, which integrates an isoindole moiety with a heptanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a positive allosteric modulator of metabotropic glutamate receptors (mGluR1 and mGluR5). Such modulation can significantly influence neurotransmission, suggesting therapeutic implications for neurological disorders, including schizophrenia and depression .
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.5 g/mol. Its structural features include:
- Isoindole moiety : Known for various biological activities.
- Heptanamide backbone : Enhances lipophilicity, potentially influencing pharmacokinetics.
Preliminary studies indicate that this compound acts as a positive allosteric modulator for mGluR1 and mGluR5. This interaction is crucial as it can alter the receptor's activity without directly activating it, thereby fine-tuning neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions .
Potential Therapeutic Applications
The compound shows promise in treating:
- Neurological Disorders : Due to its modulation of glutamate receptors.
- Anti-inflammatory Effects : Initial findings suggest it may inhibit inflammatory pathways.
- Anticancer Properties : Its structural characteristics may allow it to interact with cancer-related molecular targets.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its potential efficacy and selectivity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chloro-N-(1,3-dioxoisoindol-2-yl)methyl}phenyl | Structure | Chlorine substitution may alter receptor interaction |
| N-{4-Chloro-2-[1,3-dihydroxypropyl]phenyl} | Structure | Increased hydrophilicity may affect bioavailability |
| 4-Methyl-N-(1H-indol-5-yl)butanamide | Structure | Different core structure may lead to distinct pharmacological profiles |
Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
- In Vitro Assays : Testing on cell lines to evaluate receptor interaction and signaling pathways.
- Animal Models : Investigating behavioral changes in models of depression and anxiety.
- Molecular Docking Studies : Predicting binding affinities and interaction sites on target receptors.
Case Study 1: Modulation of mGluR5 in Rodent Models
A study involving rodent models demonstrated that administration of this compound resulted in significant behavioral improvements in models of anxiety and depression. The compound was shown to enhance synaptic plasticity through increased glutamate receptor activity .
Case Study 2: Anti-inflammatory Potential
Another investigation assessed the compound's anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound reduced pro-inflammatory cytokine production, suggesting a mechanism that could be beneficial in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
